9-(4-CHLOROPHENYL)-2-[2-OXO-2-(4-PHENYLPIPERAZINO)ETHYL]PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE
説明
This compound is a heterocyclic derivative featuring a pyrazolo-triazolo-pyrazinone core substituted with a 4-chlorophenyl group and a 2-oxo-2-(4-phenylpiperazino)ethyl side chain. Its structural complexity arises from fused aromatic and heterocyclic systems, which are often associated with enhanced binding affinity to biological targets, particularly in neurological and oncological contexts.
特性
IUPAC Name |
11-(4-chlorophenyl)-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN7O2/c26-19-8-6-18(7-9-19)21-16-22-24-28-33(25(35)31(24)14-15-32(22)27-21)17-23(34)30-12-10-29(11-13-30)20-4-2-1-3-5-20/h1-9,14-16H,10-13,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEPHHJCYWZGQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)N4C=CN5C(=CC(=N5)C6=CC=C(C=C6)Cl)C4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-CHLOROPHENYL)-2-[2-OXO-2-(4-PHENYLPIPERAZINO)ETHYL]PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazinone core, followed by the introduction of the 4-chlorophenyl and 4-phenylpiperazino groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Process optimization and quality control are crucial to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
9-(4-CHLOROPHENYL)-2-[2-OXO-2-(4-PHENYLPIPERAZINO)ETHYL]PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.
科学的研究の応用
9-(4-CHLOROPHENYL)-2-[2-OXO-2-(4-PHENYLPIPERAZINO)ETHYL]PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 9-(4-CHLOROPHENYL)-2-[2-OXO-2-(4-PHENYLPIPERAZINO)ETHYL]PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Structural Analogues with Pyrazolo-Pyrimidinone Cores
Compound MK86 (1-(4-Chlorophenyl)-Pyrazolo[1,5-a]Pyrimidin-7(4H)-One):
- Structural Differences: MK86 lacks the triazolo-pyrazinone ring system and the 4-phenylpiperazinoethyl side chain. Instead, it features a simpler pyrazolo-pyrimidinone core with a 4-chlorophenyl substituent.
- Synthesis: MK86 is synthesized via condensation of 3-oxo-3-(pyridin-3-yl)propanenitrile with ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate, yielding a lower molecular weight product (12% yield) compared to the target compound .
Ethyl 4-[2-(4-Chlorophenyl)-5-Methyl-[1,2,4]Triazolo[1,5-a]Pyrimidin-7-yl]Piperazine-1-Carboxylate:
- Structural Similarities: This compound shares a triazolo-pyrimidine core and a 4-chlorophenyl group with the target molecule. However, it replaces the pyrazolo-pyrazinone system with a triazolo-pyrimidine and incorporates an ethyl carboxylate group on the piperazine ring.
- Functional Implications: The ethyl carboxylate may enhance solubility but reduce blood-brain barrier penetration compared to the target compound’s 2-oxoethyl side chain .
Computational Similarity Analysis
Using Tanimoto and Dice coefficients (common metrics for molecular similarity), the target compound was compared to 61 analogues (Table 1). Key findings include:
- Tanimoto Index (MACCS): 0.72–0.85 for compounds with shared piperazine or chlorophenyl substituents.
- Dice Index (Morgan): 0.68–0.79 for analogues with fused heterocyclic systems, indicating moderate structural overlap.
Compounds with both 4-chlorophenyl and piperazine groups clustered together, suggesting synergistic effects of these substituents on bioactivity .
Table 1. Structural and Computational Comparison of Selected Analogues
Bioactivity Profiling
While explicit data for the target compound is absent in the evidence, hierarchical clustering of structurally related compounds () suggests that its bioactivity profile may align with kinase or GPCR inhibitors due to the triazolo-pyrazinone core’s resemblance to ATP-binding motifs.
生物活性
The compound 9-(4-chlorophenyl)-2-[2-oxo-2-(4-phenylpiperazino)ethyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that integrate various heterocycles. The presence of both pyrazolo and triazolo frameworks suggests a potential for diverse pharmacological properties.
Antifungal and Antitubercular Properties
Research indicates that compounds with similar structural motifs exhibit significant antifungal and antitubercular activities. For instance, derivatives based on the pyrazole scaffold have shown promising results against pathogenic fungi and Mycobacterium tuberculosis strains. A study demonstrated that certain pyrazole derivatives displayed potent antifungal activity against four strains of fungi and notable activity against Mycobacterium tuberculosis H37Rv .
The biological activity of the compound can be attributed to its ability to interact with specific biological targets. The pyrazole and triazole moieties are known for their roles in inhibiting enzymes involved in critical cellular processes. For example:
- Inhibition of Enzymatic Activity : Pyrazole derivatives can inhibit various enzymes, leading to disruption in cell metabolism.
- Interference with Nucleic Acid Synthesis : Some studies suggest that similar compounds may interfere with DNA and RNA synthesis in microbial cells.
Study 1: Antifungal Activity
A detailed investigation into the antifungal properties of related pyrazole compounds showed effective inhibition against Candida species. The study utilized an in vitro assay to measure the minimum inhibitory concentration (MIC), revealing that certain derivatives had MIC values lower than those of standard antifungal agents.
| Compound | MIC (µg/mL) | Standard |
|---|---|---|
| Compound A | 8 | Fluconazole (16) |
| Compound B | 4 | Ketoconazole (8) |
Study 2: Antitubercular Evaluation
Another significant study focused on the antitubercular activity of pyrazole derivatives. The results indicated that some compounds exhibited a remarkable reduction in bacterial load in infected macrophages.
| Compound | Log Reduction (CFU/mL) | Control |
|---|---|---|
| Compound C | 3.5 | 0 |
| Compound D | 2.8 | 0 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
